4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid
Overview
Description
“4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . It is also a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .
Synthesis Analysis
The synthesis of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is C12H15NO4 . The molecular weight of this compound is 237.26 .Chemical Reactions Analysis
The chemical reactions involving “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” are complex due to the multiple reactive groups present in the compound. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Scientific Research Applications
Application 1: Peptide Synthesis
- Specific Scientific Field : Biochemistry, specifically peptide synthesis .
- Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application or Experimental Procedures : The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 2: Preparation of tert-butoxycarbonyl Derivatives of Amino Acids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of tert-butoxycarbonyl derivatives of amino acids .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with di-tert-butyl pyrocarbonate to yield the desired product .
- Results or Outcomes : The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .
Application 3: Preparation of Ionic Liquids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application or Experimental Procedures : The compound is used in the preparation of Boc-AAILs. These protected AAILs are used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 4: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
- Methods of Application or Experimental Procedures : The compound is used in a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
Application 5: Synthesis of 1,2,4-Triazoles
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of 1,2,4-triazoles .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield 1,2,4-triazoles .
- Results or Outcomes : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
Application 6: Preparation of Non-standard Protected Amino Acid Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of non-standard protected amino acid derivatives .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield non-standard protected amino acid derivatives .
- Results or Outcomes : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSAXPXARPPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572725 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid | |
CAS RN |
180976-94-7 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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